molecular formula C5H3O6S- B11488768 5-Carboxyfuran-2-sulfonate

5-Carboxyfuran-2-sulfonate

Cat. No.: B11488768
M. Wt: 191.14 g/mol
InChI Key: GZXIBGIUGORTLA-UHFFFAOYSA-M
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Description

5-Carboxyfuran-2-sulfonate is an organic compound with the molecular formula C5H3O6S. It is a derivative of furan, a heterocyclic compound containing a ring structure composed of one oxygen and four carbon atoms. The compound is characterized by the presence of both carboxyl and sulfonate functional groups, which impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Carboxyfuran-2-sulfonate typically involves the oxidation of furan derivatives. One common method is the oxidation of 5-hydroxymethylfurfural, a biomass-derived platform chemical, using oxidizing agents such as potassium permanganate or nitric acid under controlled conditions . The reaction conditions, including temperature, pH, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. Catalytic oxidation processes using supported metal catalysts, such as palladium or platinum, are often employed to enhance reaction efficiency and selectivity . These methods are designed to minimize by-products and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Carboxyfuran-2-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, nitric acid), reducing agents (e.g., sodium borohydride, hydrogen gas), and nucleophiles (e.g., alcohols, amines). Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving desired outcomes .

Major Products

Major products formed from these reactions include various furan derivatives with modified functional groups, which can be used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers .

Mechanism of Action

The mechanism of action of 5-Carboxyfuran-2-sulfonate involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to participate in various biochemical reactions, including enzyme inhibition and activation. For example, it can act as a competitive inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, its sulfonate group can enhance solubility and facilitate transport across biological membranes .

Comparison with Similar Compounds

Properties

IUPAC Name

5-carboxyfuran-2-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O6S/c6-5(7)3-1-2-4(11-3)12(8,9)10/h1-2H,(H,6,7)(H,8,9,10)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXIBGIUGORTLA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)S(=O)(=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3O6S-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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